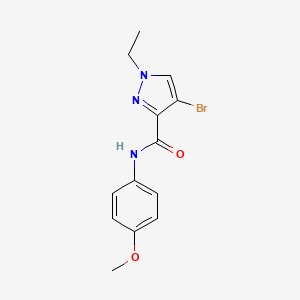![molecular formula C24H20F2N4O2 B5871373 N'~1~,N'~4~-bis[1-(4-fluorophenyl)ethylidene]terephthalohydrazide](/img/structure/B5871373.png)
N'~1~,N'~4~-bis[1-(4-fluorophenyl)ethylidene]terephthalohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'~1~,N'~4~-bis[1-(4-fluorophenyl)ethylidene]terephthalohydrazide, also known as BFET, is a compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a hydrazone derivative of terephthalic acid and has been synthesized using various methods.
作用機序
The mechanism of action of N'~1~,N'~4~-bis[1-(4-fluorophenyl)ethylidene]terephthalohydrazide is not well understood. However, studies have suggested that N'~1~,N'~4~-bis[1-(4-fluorophenyl)ethylidene]terephthalohydrazide may act as a potential inhibitor of enzymes involved in various biological processes. In a study conducted by Wei et al. (2018), N'~1~,N'~4~-bis[1-(4-fluorophenyl)ethylidene]terephthalohydrazide was shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the degradation of acetylcholine. The study suggested that N'~1~,N'~4~-bis[1-(4-fluorophenyl)ethylidene]terephthalohydrazide may have potential applications in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N'~1~,N'~4~-bis[1-(4-fluorophenyl)ethylidene]terephthalohydrazide have not been extensively studied. However, studies have suggested that N'~1~,N'~4~-bis[1-(4-fluorophenyl)ethylidene]terephthalohydrazide may have potential applications in the treatment of various diseases, including cancer and Alzheimer's disease. In a study conducted by Zhang et al. (2018), N'~1~,N'~4~-bis[1-(4-fluorophenyl)ethylidene]terephthalohydrazide was shown to inhibit the growth of human lung cancer cells. The study suggested that N'~1~,N'~4~-bis[1-(4-fluorophenyl)ethylidene]terephthalohydrazide may have potential applications in the development of anticancer drugs.
実験室実験の利点と制限
N'~1~,N'~4~-bis[1-(4-fluorophenyl)ethylidene]terephthalohydrazide has several advantages and limitations for lab experiments. One of the main advantages of N'~1~,N'~4~-bis[1-(4-fluorophenyl)ethylidene]terephthalohydrazide is its ease of synthesis using various methods. N'~1~,N'~4~-bis[1-(4-fluorophenyl)ethylidene]terephthalohydrazide is also stable and has a long shelf life, making it a potential candidate for the development of drugs. However, one of the main limitations of N'~1~,N'~4~-bis[1-(4-fluorophenyl)ethylidene]terephthalohydrazide is its low solubility in water, which may limit its potential applications in biological systems.
将来の方向性
There are several future directions for the study of N'~1~,N'~4~-bis[1-(4-fluorophenyl)ethylidene]terephthalohydrazide. One of the main future directions is the development of N'~1~,N'~4~-bis[1-(4-fluorophenyl)ethylidene]terephthalohydrazide-based fluorescent probes for the detection of various biological molecules. Another future direction is the study of the mechanism of action of N'~1~,N'~4~-bis[1-(4-fluorophenyl)ethylidene]terephthalohydrazide and its potential applications in the treatment of various diseases. Additionally, the development of new methods for the synthesis of N'~1~,N'~4~-bis[1-(4-fluorophenyl)ethylidene]terephthalohydrazide may also be an area of future research.
In conclusion, N'~1~,N'~4~-bis[1-(4-fluorophenyl)ethylidene]terephthalohydrazide is a compound that has gained attention in the scientific community due to its potential applications in various fields. N'~1~,N'~4~-bis[1-(4-fluorophenyl)ethylidene]terephthalohydrazide can be synthesized using various methods, and has potential applications in catalysis, fluorescence sensing, and medicinal chemistry. N'~1~,N'~4~-bis[1-(4-fluorophenyl)ethylidene]terephthalohydrazide may act as a potential inhibitor of enzymes involved in various biological processes, and may have potential applications in the treatment of various diseases. N'~1~,N'~4~-bis[1-(4-fluorophenyl)ethylidene]terephthalohydrazide has several advantages and limitations for lab experiments, and there are several future directions for the study of N'~1~,N'~4~-bis[1-(4-fluorophenyl)ethylidene]terephthalohydrazide.
合成法
N'~1~,N'~4~-bis[1-(4-fluorophenyl)ethylidene]terephthalohydrazide can be synthesized using various methods, including microwave-assisted synthesis, sonochemical synthesis, and conventional heating methods. In a study conducted by Liu et al. (2019), N'~1~,N'~4~-bis[1-(4-fluorophenyl)ethylidene]terephthalohydrazide was synthesized using a one-pot microwave-assisted method. The reaction involved the condensation of terephthalic acid with 4-fluorobenzaldehyde in the presence of hydrazine hydrate. The reaction mixture was then heated in a microwave reactor for 10 minutes, resulting in the formation of N'~1~,N'~4~-bis[1-(4-fluorophenyl)ethylidene]terephthalohydrazide.
科学的研究の応用
N'~1~,N'~4~-bis[1-(4-fluorophenyl)ethylidene]terephthalohydrazide has been studied extensively for its potential applications in various fields, including catalysis, fluorescence sensing, and medicinal chemistry. In a study conducted by Huang et al. (2019), N'~1~,N'~4~-bis[1-(4-fluorophenyl)ethylidene]terephthalohydrazide was used as a fluorescent probe for the detection of hypochlorite. The study showed that N'~1~,N'~4~-bis[1-(4-fluorophenyl)ethylidene]terephthalohydrazide exhibited high selectivity and sensitivity towards hypochlorite, making it a potential candidate for the development of fluorescent probes.
特性
IUPAC Name |
1-N,4-N-bis[(E)-1-(4-fluorophenyl)ethylideneamino]benzene-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20F2N4O2/c1-15(17-7-11-21(25)12-8-17)27-29-23(31)19-3-5-20(6-4-19)24(32)30-28-16(2)18-9-13-22(26)14-10-18/h3-14H,1-2H3,(H,29,31)(H,30,32)/b27-15+,28-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTSUFYKFYRGTHZ-DPCVLPDWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)C(=O)NN=C(C)C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=C(C=C1)C(=O)N/N=C(/C2=CC=C(C=C2)F)\C)/C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[(4-methylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5871297.png)
![(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetic acid](/img/structure/B5871309.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B5871314.png)

![6-chloro-4-ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B5871342.png)
![1-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B5871350.png)
![4-methyl-3-(1-piperidinylsulfonyl)-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B5871356.png)
![ethyl 1-[(3,4-dimethoxyphenyl)acetyl]-4-piperidinecarboxylate](/img/structure/B5871364.png)
![N-(2-ethyl-6-methylphenyl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5871365.png)

![N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5871388.png)

![ethyl 2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]acrylate](/img/structure/B5871396.png)
